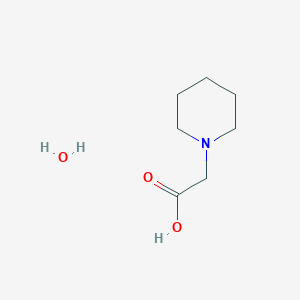
3-(Ethylamino)-2-methylpropanoic acid hydrochloride
Descripción general
Descripción
Amino acids are organic compounds composed of an amino group (-NH2) and a carboxylic acid group (-COOH). They are the building blocks of proteins and play a crucial role in many biological processes .
Synthesis Analysis
Amino acids can be synthesized in a variety of ways. For instance, one common method involves the reaction of an amino group with a carboxylic acid group, forming a peptide bond .Molecular Structure Analysis
The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable side chain (R group) that determines the identity and properties of the specific amino acid .Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to the presence of the amino and carboxylic acid groups. They can also form peptide bonds with other amino acids, creating peptides and proteins .Physical and Chemical Properties Analysis
Amino acids have unique physical and chemical properties, including solubility, melting point, and optical activity. These properties are influenced by the nature of the side chain (R group) and the pH of the environment .Aplicaciones Científicas De Investigación
Chemical Synthesis and Physico-Chemical Properties
Research has explored the synthesis of new derivatives involving similar chemical structures to 3-(Ethylamino)-2-methylpropanoic acid hydrochloride, focusing on their potential as β1-adrenergic receptor antagonists. A study detailed the multistep synthesis of hydrochlorides of 3-{2-[(2/4-fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates, along with their analytical characterization. This research highlighted the significance of understanding the acid-base dissociation constant (pKa) for the development of new drugs, employing pH-dependent 1H NMR spectroscopy for routine pKa analysis (Tengler et al., 2013).
Biocatalysis and Enantiomeric Resolution
A distinct approach involved the enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a structurally related compound, using Porcine pancreas lipase as a biocatalyst. The study optimized reaction conditions like temperature and pH for achieving high enantiomeric excess, contributing to the chemo-enzymatic preparation of chiral β-hydroxy acid (Zhao et al., 2014).
Environmental Applications
In the context of environmental science, research has investigated the degradation of atrazine, a chemical with some structural similarities, by ozone and OH radicals during ozonation. This study identified main degradation products and quantified the contributions of different pathways to the overall degradation process, providing insights into the mechanisms of action for similar compounds in water treatment processes (Acero et al., 2000).
Polymer Science and Water Treatment
The field of polymer science has seen the development of hydrogels and star copolymers incorporating acrylamido sulfonic acid-based monomers for applications in water treatment. One study synthesized smart starch-grafted terpolymer network hydrogels for the removal of metal ions and dyes from water, showcasing the potential for similar structures in creating efficient water purification systems (Singha et al., 2019).
Analytical Chemistry
In analytical chemistry, amidoximated hydrogels have been used for the removal and recovery of U(VI) ions from water samples, demonstrating the utility of such materials in the preconcentration and detection of uranium ions, a process that could be relevant for compounds like this compound in environmental monitoring and remediation (Hazer & Kartal, 2010).
Mecanismo De Acción
Target of action
Compounds like “3-(Ethylamino)-2-methylpropanoic acid hydrochloride” often target specific proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of action
The compound might interact with its targets by binding to them, which can either activate or inhibit the target’s function. This interaction often leads to a cascade of biochemical reactions, resulting in a physiological response .
Biochemical pathways
The compound might affect various biochemical pathways. For example, it could influence the synthesis or degradation of certain amino acids . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact the compound’s bioavailability, or how much of the compound actually reaches its targets .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .
Direcciones Futuras
The study of amino acids continues to be a vibrant field of research, with potential applications in medicine, biochemistry, and materials science. Future directions may include the development of new synthesis methods, the design of amino acid-based drugs, and the exploration of novel functions for amino acids in biological systems .
Análisis Bioquímico
Biochemical Properties
3-(Ethylamino)-2-methylpropanoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as aminotransferases and dehydrogenases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, influencing metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, this compound can impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, such as alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence pathways such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . By interacting with key enzymes in these pathways, this compound can modulate the flow of metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of this compound within the cell can determine its impact on cellular processes and overall cellular health .
Propiedades
IUPAC Name |
3-(ethylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7-4-5(2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIRWYKRVHGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-23-0 | |
| Record name | Propanoic acid, 3-(ethylamino)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















